molecular formula C14H10F3NO3 B15337043 2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid

2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid

Cat. No.: B15337043
M. Wt: 297.23 g/mol
InChI Key: XKDZETKHINAMPN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid, often involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of anilines with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid is unique due to its trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

2-cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-11-3-1-2-8-9(13(19)20)6-10(7-4-5-7)18-12(8)11/h1-3,6-7H,4-5H2,(H,19,20)

InChI Key

XKDZETKHINAMPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

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